DS-7423
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor this compound inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.
科学的研究の応用
Antitumor Activity in Ovarian Clear Cell Adenocarcinoma
DS-7423, a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has been studied for its antitumor activity, particularly in ovarian clear cell adenocarcinomas (OCCA). Research indicates that this compound shows potent inhibition of PI3Kα and mTOR, key pathways activated in OCCA. The drug demonstrated significant tumor growth suppression in mouse xenograft models of OCCA, suggesting its potential as a targeted therapy for this cancer type. Its effect appears to involve TP53-dependent apoptosis in TP53 wild-type OCCAs (Kashiyama et al., 2014).
Clinical Trial in Japanese Patients with Advanced Solid Tumors
This compound was also the subject of a phase I clinical trial in Japanese patients with advanced solid tumors. The trial aimed to assess the safety, pharmacokinetics, and efficacy of the drug. Although the maximum tolerated dose (MTD) was not reached, the trial provided evidence of anticancer activity and disease stabilization in certain patients, particularly at higher doses. This study is significant for demonstrating the tolerability and potential therapeutic benefits of this compound in a clinical setting (Yokota et al., 2014).
Comparative Study of this compound in US and Japanese Populations
Another study focused on the global harmonization of phase I oncology trials, comparing this compound's effects in US and Japanese populations. This research aimed to determine the safety, MTD, pharmacokinetics, and efficacy of this compound in these distinct groups. It highlighted the importance of considering population differences in the development of new oncology drugs and suggested this compound's potential in both US and Japanese subjects with advanced solid tumors (Yokota et al., 2017).
特性
IUPAC名 |
NONE |
---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DS7423; DS 7423; DS-7423 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。